
N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine: is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a phenylmethoxy group attached to an oxazole ring, and a dimethylamino group attached to a propenyl chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting a suitable precursor, such as a phenylacetic acid derivative, with thiosemicarbazide in the presence of phosphorus oxychloride. This reaction yields the oxazole derivative.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced by reacting the oxazole derivative with a phenylmethanol derivative under appropriate conditions.
Formation of the Propenyl Chain: The propenyl chain can be introduced by reacting the intermediate compound with a suitable propenylating agent, such as propenyl bromide, in the presence of a base.
Introduction of the Dimethylamino Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxazole ring or the propenyl chain, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylmethoxy group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used under appropriate conditions.
Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the propenyl chain.
Reduction Products: Reduced derivatives of the oxazole ring or propenyl chain.
Substitution Products: Substituted derivatives at the phenylmethoxy group.
科学的研究の応用
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules.
- It can be used as a ligand in coordination chemistry to form metal complexes.
Biology:
- The compound can be used as a probe to study biological processes involving oxazole derivatives.
- It can be used in the development of new biochemical assays.
Medicine:
- The compound can be investigated for its potential pharmacological properties, such as antimicrobial, antiviral, or anticancer activities.
- It can be used as a lead compound for the development of new therapeutic agents.
Industry:
- The compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
- It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to bacterial cell death.
類似化合物との比較
N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxadiazol-5-yl)prop-2-en-1-amine: This compound is similar in structure but contains an oxadiazole ring instead of an oxazole ring.
N,N-dimethyl-1-(3-phenylmethoxy-1,2-thiazol-5-yl)prop-2-en-1-amine: This compound is similar in structure but contains a thiazole ring instead of an oxazole ring.
N,N-dimethyl-1-(3-phenylmethoxy-1,2-imidazol-5-yl)prop-2-en-1-amine: This compound is similar in structure but contains an imidazole ring instead of an oxazole ring.
Uniqueness:
- The presence of the oxazole ring in N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine imparts unique chemical and biological properties compared to its analogs with different heterocyclic rings. The oxazole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C15H18N2O2/c1-4-13(17(2)3)14-10-15(16-19-14)18-11-12-8-6-5-7-9-12/h4-10,13H,1,11H2,2-3H3 |
InChIキー |
NMTKAGBTRNHHDC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(C=C)C1=CC(=NO1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



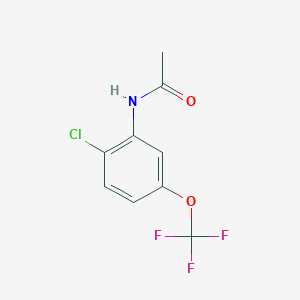
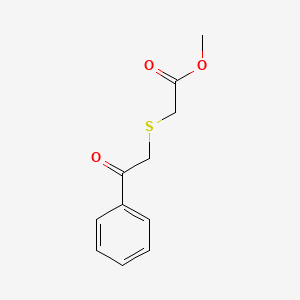
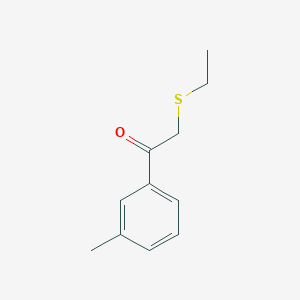

![N-[3-hydroxy-2-methyl-6-[[(3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide](/img/structure/B13652812.png)
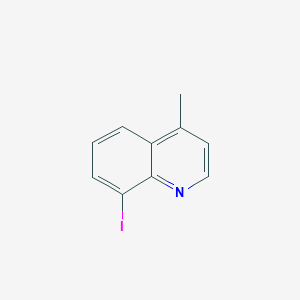
![5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13652834.png)
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652835.png)
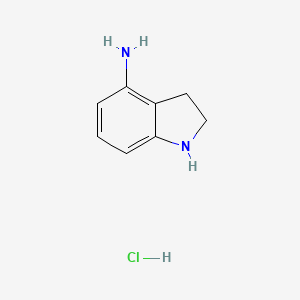
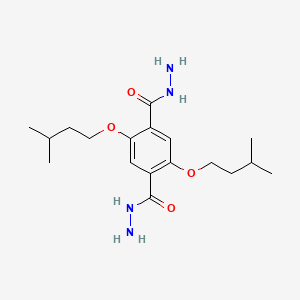
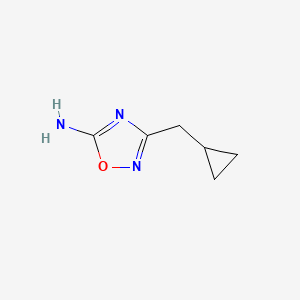

![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)
